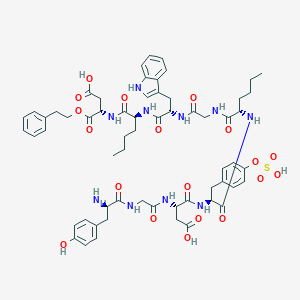
(E)-3-Methylhept-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Methylhept-4-en-2-one is a chemical compound that belongs to the class of ketones. It is also known as the "scent of cucumber" due to its characteristic odor. This compound has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of (E)-3-Methylhept-4-en-2-one is not well understood. However, it is believed to interact with specific receptors in the olfactory system, leading to the perception of its characteristic odor. It may also have other biological effects that are yet to be discovered.
Biochemical and Physiological Effects:
(E)-3-Methylhept-4-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and antimicrobial properties. It also has been shown to have an inhibitory effect on the growth of cancer cells. However, further research is needed to fully understand its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-Methylhept-4-en-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a well-characterized structure and properties. However, it has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (E)-3-Methylhept-4-en-2-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases. Another area of research could be to study its interactions with specific receptors in the olfactory system and its potential role in the perception of other odors. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the product.
Conclusion:
In conclusion, (E)-3-Methylhept-4-en-2-one is a versatile compound with various applications in scientific research. Its well-characterized structure and properties make it an attractive starting material for the synthesis of other compounds. Its potential biological and pharmacological properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
(E)-3-Methylhept-4-en-2-one can be synthesized using various methods. One of the most common methods is the oxidation of (E)-3-Methylhept-4-en-2-ol using potassium permanganate. Another method involves the reaction of 3-methylhept-4-en-2-one with sodium borohydride in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions used.
Aplicaciones Científicas De Investigación
(E)-3-Methylhept-4-en-2-one has various applications in scientific research. It is commonly used as a flavor and fragrance agent in the food and cosmetic industry. It is also used as a starting material for the synthesis of other compounds. In addition, (E)-3-Methylhept-4-en-2-one has been extensively studied for its biological and pharmacological properties.
Propiedades
Número CAS |
113858-63-2 |
|---|---|
Nombre del producto |
(E)-3-Methylhept-4-en-2-one |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
(E)-3-methylhept-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h5-7H,4H2,1-3H3/b6-5+ |
Clave InChI |
XPLOASGINJRAFI-AATRIKPKSA-N |
SMILES isomérico |
CC/C=C/C(C)C(=O)C |
SMILES |
CCC=CC(C)C(=O)C |
SMILES canónico |
CCC=CC(C)C(=O)C |
Sinónimos |
4-Hepten-2-one, 3-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




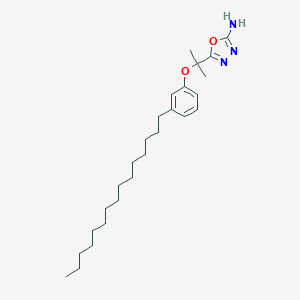



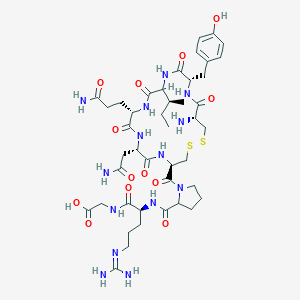
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)
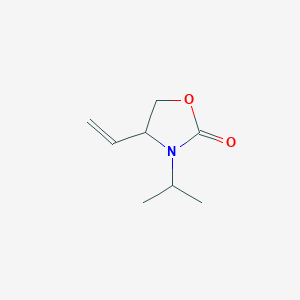
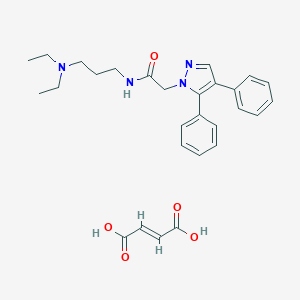


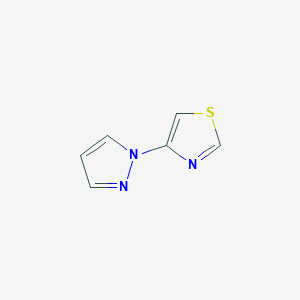
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
